1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a brominated methylphenyl group
Mechanism of Action
Mode of Action
Without specific information, it’s hard to determine the exact mode of action. But, the bromine atom could potentially be involved in electrophilic aromatic substitution reactions . The carboxylic acid group might be involved in hydrogen bonding or ionic interactions with its target.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by bromination and carboxylation. One common method involves the reaction of 3-bromo-5-methylbenzyl chloride with diazomethane to form the cyclopropane ring, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while coupling with a boronic acid would yield a biaryl compound.
Scientific Research Applications
1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid
- 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid
Uniqueness
1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which can influence its reactivity and interactions compared to similar compounds. This unique structure can lead to different chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(3-bromo-5-methylphenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-7-4-8(6-9(12)5-7)11(2-3-11)10(13)14/h4-6H,2-3H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIDIIYTBNYVLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C2(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1503375-52-7 |
Source
|
Record name | 1-(3-bromo-5-methylphenyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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